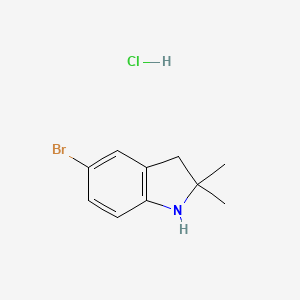

5-Bromo-2,2-dimethylindoline hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2,2-dimethylindoline hydrochloride is a chemical compound with the CAS Number: 2230913-73-0 . It is used in various fields of scientific research.

Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Bromo-2,2-dimethylindoline hydrochloride include a molecular weight of 262.58 . Other specific properties such as melting point, boiling point, and density are not provided in the available resources .Scientific Research Applications

Synthesis of Indole Derivatives

5-Bromo-2,2-dimethylindoline hydrochloride: is used in the synthesis of various indole derivatives. These derivatives are significant due to their presence in many natural products and pharmaceuticals. The bromine atom in the compound acts as a good leaving group, facilitating further chemical reactions to create complex structures .

Antiproliferative Agents

Research has shown that 5-bromo derivatives of indole phytoalexins, which can be synthesized from 5-Bromo-2,2-dimethylindoline hydrochloride , exhibit antiproliferative effects against human cancer cell lines. This makes it a valuable compound in the development of new cancer treatments .

α-Glucosidase Inhibitors

The compound has been used to synthesize benzimidazole derivatives that show α-glucosidase inhibitory activity. This activity is crucial in the management of type-2 diabetes, as α-glucosidase inhibitors help reduce blood sugar levels .

Chemical Synthesis Building Block

Due to its reactive sites, 5-Bromo-2,2-dimethylindoline hydrochloride serves as a building block in chemical synthesis. It’s used to construct a variety of molecules for material science, life science, and analytical chemistry applications .

Biological Evaluation

The compound is involved in the design and biological evaluation of novel derivatives that have potential as drug candidates. Its structure allows for the creation of small molecule libraries that are essential for drug discovery .

Reference Standard for Pharmaceutical Testing

5-Bromo-2,2-dimethylindoline hydrochloride: is also used as a reference standard in pharmaceutical testing. This ensures the accuracy and reliability of analytical results, which is critical in quality control and regulatory compliance .

properties

IUPAC Name |

5-bromo-2,2-dimethyl-1,3-dihydroindole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN.ClH/c1-10(2)6-7-5-8(11)3-4-9(7)12-10;/h3-5,12H,6H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OECRVHPZCSVQFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(N1)C=CC(=C2)Br)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2,2-dimethylindoline hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(3-fluorophenyl)acetamide](/img/structure/B2792624.png)

![{4-Fluoro-2-[(methylsulfanyl)methyl]phenyl}methanamine](/img/structure/B2792625.png)

![3-methyl-1-oxo-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-3,4-dihydro-1H-isochromene-3-carboxamide](/img/structure/B2792632.png)

![N-(sec-butyl)-4-isobutyl-1-{[2-(4-methylphenyl)-2-oxoethyl]thio}-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2792634.png)

![5-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2792638.png)

![1-[2-(Trifluoromethyl)phenyl]propylhydrazine](/img/structure/B2792640.png)

![1-[2-(4-Fluoro-3-methoxyphenyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2792641.png)